3A-(trifluoromethyl)-octahydro-1H-isoindole
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Overview
Description
3A-(trifluoromethyl)-octahydro-1H-isoindole is a compound characterized by the presence of a trifluoromethyl group attached to an octahydro-1H-isoindole structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(trifluoromethyl)-octahydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of a suitable isoindole precursor with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3A-(trifluoromethyl)-octahydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium trifluoromethanesulfinate and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3A-(trifluoromethyl)-octahydro-1H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3A-(trifluoromethyl)-octahydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets . This can lead to modulation of various biochemical pathways, including inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrazoles: Known for their biological activities and used in pharmaceuticals and agrochemicals.
Trifluoromethylated Thiophenes: Studied for their potential in medicinal chemistry and materials science.
Uniqueness
3A-(trifluoromethyl)-octahydro-1H-isoindole stands out due to its unique isoindole structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14F3N |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8/h7,13H,1-6H2 |
InChI Key |
DYQBTGGEHVCBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNCC2C1)C(F)(F)F |
Origin of Product |
United States |
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